molecular formula C23H26F2N4O3 B5004416 1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5004416
M. Wt: 444.5 g/mol
InChI Key: KOZYODPQTOMYGY-UHFFFAOYSA-N
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Description

1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a nitrophenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring and fluorobenzoyl group are known to interact with various enzymes and receptors, potentially modulating their activity. The nitrophenyl group may also play a role in the compound’s biological effects by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-FLUORO-5-(4-METHYLPIPERIDIN-1-YL)-2-NITROPHENYL]-4-(3-FLUOROBENZOYL)PIPERAZINE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group with a fluorobenzoyl group and a piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F2N4O3/c1-16-5-7-26(8-6-16)20-15-21(22(29(31)32)14-19(20)25)27-9-11-28(12-10-27)23(30)17-3-2-4-18(24)13-17/h2-4,13-16H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZYODPQTOMYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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